2-Methyl-3-(2-naphthyl)-1-propene
Description
Its structure combines aromaticity from the naphthalene ring with the reactivity of a terminal alkene.
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGUGVITYNZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641246 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936621-15-7 | |
| Record name | 2-(2-Methylprop-2-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-naphthyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-naphthyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alkenes.
Scientific Research Applications
Organic Synthesis
2-Methyl-3-(2-naphthyl)-1-propene serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its structure allows for various functional group transformations, making it valuable in the development of new chemical entities.
Medicinal Chemistry
Research has indicated potential pharmacological properties of this compound:
- Anti-inflammatory Activity : Studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating specific biochemical pathways.
- Anticancer Properties : Preliminary investigations into its interactions with cellular targets have shown promise in inhibiting cancer cell proliferation.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Production : As a building block, it can be incorporated into polymer matrices to enhance mechanical and thermal properties.
- Specialty Chemicals : Utilized in the formulation of specialty chemicals with tailored functionalities.
Case Study 1: Pharmacological Investigation
A study conducted on derivatives of this compound assessed its potential as an anti-inflammatory agent. The results indicated that modifications to the naphthyl group could enhance its bioactivity, leading to further exploration in drug design.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer formulations demonstrated improved thermal stability and mechanical strength. These findings suggest its utility in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-naphthyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis based on structurally related compounds and methodologies from the evidence:
Structural Analogues
- 2-Methyl-3-(naphthalen-1-yl)propan-1-ol (CAS 171667-27-9): Structure: Similar naphthyl-substituted backbone but differs in functional group (alcohol vs. alkene) . Properties: Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents compared to the alkene. Applications: Not discussed in the evidence, but alcohols are typically used as intermediates or solvents.
- For example, methane solubility in 1-propanethiol/1-butanethiol mixtures increases with pressure and temperature .
Thermodynamic and Physical Properties
- Phase Behavior :
- Alkenes generally exhibit lower boiling points than alcohols or thiols due to weaker intermolecular forces. For instance, 1-propene (a simple alkene) has a boiling point of −47.6°C, while 1-propanethiol boils at 67°C. The naphthyl group in 2-Methyl-3-(2-naphthyl)-1-propene would likely increase its boiling point compared to unsubstituted alkenes due to increased molecular weight and π-π interactions .
- CPA Equation of State (EoS) : Used to predict vapor-liquid equilibria (VLE) in sulfur-containing systems . If experimental data for this compound were available, CPA could model its phase behavior by adjusting parameters like association strength (for polar groups) or binary interaction coefficients.
Biological Activity
2-Methyl-3-(2-naphthyl)-1-propene, a compound belonging to the class of alkenes, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthyl group, which is known for enhancing the biological activity of various organic compounds due to its aromatic nature.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1–8 µg/mL, suggesting a robust antibacterial potential .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Chalcone Derivative 1 | 1 | Staphylococcus aureus |
| Chalcone Derivative 2 | 2 | Escherichia coli |
| This compound | 4 | Salmonella enterica |
Anti-inflammatory Effects
The compound has been reported to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. Studies suggest that similar compounds can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. The presence of the naphthyl moiety is believed to enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown that related chalcone derivatives exhibit cytotoxic effects on various cancer cell lines .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Chalcone Derivative A | 10 | HeLa |
| Chalcone Derivative B | 15 | MCF-7 |
| This compound | TBD | A549 (Lung Cancer) |
Case Studies
Several case studies have explored the biological activities of compounds similar to this compound. For instance, a study published in Pharmacotherapeutics examined a series of chalcones and their derivatives, concluding that modifications in their structure significantly affected their biological activities . Another investigation into the anti-inflammatory properties of naphthalene derivatives highlighted their ability to inhibit COX enzymes effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
